Catalpin

Description

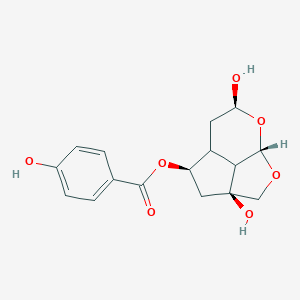

iridoid found in water extract of Catalpae Fructus; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13+,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEFAWWFLHUTII-ZNOBHYIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@@]3([C@H]2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390-72-3 | |

| Record name | (2aS,4R,4aR,6S,7aS,7bS)-Octahydro-2a,6-dihydroxy-2H-1,7-dioxacyclopent[cd]inden-4-yl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling the Source: A Technical Guide to Catalpin in the Bignoniaceae Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological sources of catalpin (B8019631) and its derivatives within the Bignoniaceae plant family. The iridoid glycoside this compound, along with its precursor catalpol (B1668604), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. This document offers a comprehensive overview of the primary plant sources, quantitative distribution of these compounds, detailed experimental protocols for their extraction and analysis, and an elucidation of their biosynthetic pathway.

Biological Sources of this compound in Bignoniaceae

The Bignoniaceae family, commonly known as the trumpet creeper family, is a rich reservoir of iridoid glycosides. The genus Catalpa is the most prominent source of this compound and its related compounds. Several species within this genus have been identified as containing significant quantities of these bioactive molecules.

Key species in the Bignoniaceae family known to produce this compound and related iridoid glycosides include:

-

Catalpa bignonioides (Southern Catalpa): This species is a well-documented source of this compound, with the iridoid being found in various parts of the plant, including the fruits, leaves, and bark.

-

Catalpa speciosa (Northern Catalpa): The nectar of this species has been shown to contain both catalpol and catalposide.[1] Its leaves are also known to produce iridoid glycosides as a defense mechanism against herbivores.

-

Catalpa ovata (Chinese Catalpa): Research has indicated the presence of iridoid glycosides in this species.

-

Catalpa fargesii (Farges' Catalpa): This species is also recognized as a source of iridoid compounds.

-

Catalpa bungei (Manchurian Catalpa): Another species within the Catalpa genus that contributes to the family's repository of these valuable phytochemicals.

While the Catalpa genus is the primary focus, other genera within the Bignoniaceae family are also known to produce a variety of iridoid glycosides, although the specific presence and quantity of this compound may be less documented.

Quantitative Data on this compound and Related Iridoid Glycosides

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions. The following table summarizes the available quantitative data for these compounds in various Bignoniaceae species.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Catalpa bignonioides | Fruit | This compound | 3300.0 - 8000.0 ppm | |

| Catalpa speciosa | Nectar | Catalpol | 0.4% | [1] |

| Catalpa speciosa | Nectar | Catalposide | 0.4% | [1] |

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides (this compound and Catalpol)

This protocol provides a general framework for the extraction and isolation of this compound and catalpol from plant material, primarily from the leaves and fruits of Catalpa species.

a. Materials and Reagents:

-

Dried and powdered plant material (leaves or fruits)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (B145695) (80%)

-

Water (deionized or distilled)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

n-Butanol (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns (for column chromatography)

-

Silica (B1680970) gel (for column chromatography)

-

High-Performance Liquid Chromatography (HPLC) system

b. Extraction Procedure:

-

Maceration/Soxhlet Extraction:

-

Macerate the powdered plant material in methanol or 80% ethanol at room temperature for 24-48 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and repeat the extraction process with fresh solvent three times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-Hexane to remove nonpolar compounds like chlorophyll (B73375) and lipids.

-

Ethyl acetate to extract semi-polar compounds.

-

n-Butanol to extract the more polar iridoid glycosides.

-

-

Collect the n-butanol fraction, which will be enriched with this compound and catalpol.

-

c. Isolation and Purification:

-

Column Chromatography:

-

Concentrate the n-butanol fraction to dryness.

-

Subject the dried extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate the different fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing the compounds of interest.

-

-

Preparative HPLC:

-

For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions.

-

A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

-

Quantification of this compound and Catalpol by HPLC

This protocol outlines a validated method for the quantitative analysis of this compound and catalpol in plant extracts.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

A typical gradient might be: 0-20 min, 10-40% B; 20-30 min, 40-70% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm for catalpol and this compound.[2]

-

Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

-

Standard Solutions: Prepare stock solutions of pure this compound and catalpol in methanol. Create a series of working standard solutions by diluting the stock solutions to construct a calibration curve.

-

Sample Solutions: Dissolve the dried plant extracts in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

c. Method Validation:

-

The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Biosynthesis of this compound

The biosynthesis of this compound, an iridoid glycoside, follows the general pathway of iridoid biosynthesis in plants. This pathway originates from the primary metabolism and involves a series of enzymatic reactions to construct the characteristic cyclopentanopyran ring system. The biosynthesis can be broadly divided into three stages:

-

Formation of the Precursor Geranyl Diphosphate (GPP): GPP is synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3]

-

Formation of the Iridoid Skeleton: GPP is the universal precursor for all monoterpenoids, including iridoids. It is converted to the iridoid aglycone through a series of oxidation and cyclization reactions. Key intermediates include geraniol, 10-hydroxygeraniol, and iridodial.

-

Glycosylation and Tailoring Reactions: The iridoid aglycone undergoes glycosylation, typically with glucose, to form the iridoid glycoside. Subsequent hydroxylation, methylation, and other modifications lead to the diverse array of iridoids found in nature, including catalpol and its derivatives like this compound.

References

- 1. Iridoid glycosides in the nectar ofCatalpa speciosa are unpalatable to nectar thieves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

A Comprehensive Technical Guide to the Pharmacological Properties of Catalpol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpol (B1668604), an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has garnered significant scientific attention for its diverse and potent pharmacological activities.[1][2][3] Preclinical in vivo and in vitro studies have demonstrated its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, diabetes, inflammatory conditions, and cancer.[2][4] The underlying mechanisms of catalpol's action are multifaceted, predominantly revolving around its robust anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides an in-depth overview of the core pharmacological properties of catalpol, with a focus on its molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Pharmacological Properties and Mechanisms of Action

Catalpol exerts a wide array of biological effects, making it a promising candidate for multi-target drug development. Its therapeutic potential stems from its ability to modulate critical cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Effects

Catalpol has demonstrated significant anti-inflammatory activity in various experimental models. Its primary mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and its downstream signaling cascade. By suppressing the activation of NF-κB, catalpol reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Antioxidant Effects

The antioxidant properties of catalpol are crucial to its protective effects, particularly in neurodegenerative diseases and diabetic complications. Catalpol enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the increased expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA).

Anti-Apoptotic Effects

Catalpol exhibits potent anti-apoptotic activity by modulating the expression of key proteins in the apoptotic cascade. It upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c. This, in turn, inhibits the activation of caspases, the key executioners of apoptosis.

Neuroprotective Effects

The neuroprotective effects of catalpol are a culmination of its anti-inflammatory, antioxidant, and anti-apoptotic activities. In models of ischemic stroke, catalpol has been shown to reduce infarct volume and improve neurological function. In neurodegenerative disease models, it protects neurons from damage and promotes neurogenesis.

Anti-Diabetic Effects

Catalpol has demonstrated hypoglycemic effects in animal models of diabetes. It improves insulin (B600854) sensitivity and glucose uptake in peripheral tissues, in part through the activation of the PI3K/Akt signaling pathway.

Quantitative Data on Pharmacological Effects

The following tables summarize the quantitative data from various studies investigating the pharmacological effects of catalpol.

Table 1: In Vivo Efficacy of Catalpol in Animal Models

| Disease Model | Animal Species | Dosage and Administration | Key Findings | Reference |

| Ischemic Stroke (MCAO) | Rat | 5 mg/kg, i.p. | Reduced infarct volume, improved neurological score. | |

| Parkinson's Disease (MPTP) | Mouse | 5 mg/kg, i.p. | Increased striatal dopamine (B1211576) levels, protected dopaminergic neurons. | |

| Alzheimer's Disease (Aβ infusion) | Rat | 5 mg/kg, i.p. | Improved cognitive function, reduced Aβ plaque deposition. | |

| Type 1 Diabetes (STZ-induced) | Rat | 50 mg/kg, p.o. | Reduced blood glucose levels by 59% after 4 weeks. | |

| Type 2 Diabetes (High-fat diet/STZ) | Rat | 50 mg/kg, i.v. | Significantly increased SOD, GSH-Px, and CAT levels; reduced MDA. | |

| Inflammation (LPS-induced) | Mouse | 5, 10, 20 mg/kg, i.p. | Dose-dependently inhibited the production of TNF-α and IL-6. |

Table 2: In Vitro Efficacy of Catalpol in Cell-Based Assays

| Cell Line | Insult/Stimulus | Catalpol Concentration | Key Findings | Reference |

| PC12 cells | Hydrogen Peroxide (H₂O₂) | 10, 50, 100 µM | Inhibited H₂O₂-induced apoptosis by regulating Bcl-2/Bax expression. | |

| BV2 microglia | Lipopolysaccharide (LPS) | 12.5, 25, 50 µM | Markedly downregulated pro-inflammatory mediators (NO, IL-6, TNF-α). | |

| Human Aortic Endothelial Cells | Homocysteine | 7.5, 15, 30 µM | Suppressed LDH release and MDA levels, and the reduction of GSH. | |

| H9c2 cardiomyocytes | Hydrogen Peroxide (H₂O₂) | 0.1, 1, 10 µg/mL | Reduced H₂O₂-induced apoptosis and MDA release, increased SOD activity. | |

| MCF-7 (Breast Cancer) | - | 12.5, 25, 50 µM | Inhibited proliferation and induced apoptosis. |

Key Signaling Pathways Modulated by Catalpol

Catalpol's diverse pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial regulator of cell survival, growth, and metabolism. Catalpol has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates transcription factors that promote cell survival. This pathway is central to catalpol's neuroprotective and anti-diabetic effects.

Catalpol activates the PI3K/Akt pathway, promoting cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Catalpol inhibits the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.

Catalpol inhibits the NF-κB pathway, reducing inflammation.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or activators like catalpol disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.

Catalpol activates the Nrf2 pathway, boosting antioxidant defenses.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the pharmacological properties of catalpol.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Ischemic Stroke)

This model is widely used to mimic focal cerebral ischemia.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a predetermined duration (e.g., 90-120 minutes) for transient MCAO or permanently for permanent MCAO.

-

For transient MCAO, the filament is withdrawn to allow for reperfusion.

-

-

Catalpol Administration: Catalpol is typically administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses (e.g., 1-10 mg/kg) either before or after the induction of ischemia.

-

Outcome Measures:

-

Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a graded scale (e.g., 0-4, where 0 is no deficit and 4 is severe deficit).

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

-

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to induce a state of hyperglycemia resembling type 1 diabetes.

-

Animal Preparation: Male Wistar rats (180-220g) are used.

-

Induction of Diabetes:

-

Rats are fasted overnight.

-

A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered.

-

Blood glucose levels are monitored regularly. Rats with fasting blood glucose levels above a certain threshold (e.g., 16.7 mmol/L or 300 mg/dL) are considered diabetic.

-

-

Catalpol Administration: Catalpol is typically administered orally (p.o.) or intraperitoneally (i.p.) daily for a period of several weeks (e.g., 4-8 weeks) at doses ranging from 10 to 100 mg/kg.

-

Outcome Measures:

-

Fasting Blood Glucose: Measured periodically from tail vein blood.

-

Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.

-

Biochemical Parameters: Measurement of serum insulin, lipids, and markers of oxidative stress.

-

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of catalpol on cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with various concentrations of catalpol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Procedure (for tissue sections):

-

Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Sections are treated with proteinase K to permeabilize the tissue.

-

The sections are incubated with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

The labeled DNA fragments are visualized using a fluorescent microscope or by an enzymatic reaction that produces a colored precipitate.

-

The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Catalpol is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a variety of diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this multifaceted molecule. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of catalpol in humans.

References

- 1. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalpol Inhibits Macrophage Polarization and Prevents Postmenopausal Atherosclerosis Through Regulating Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

The Role of Catalpol in Cellular Antioxidant Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a multitude of chronic and degenerative diseases. This technical guide provides an in-depth examination of the iridoid glucoside, catalpol (B1668604), and its significant role in bolstering cellular antioxidant defenses. This document will detail the molecular mechanisms of catalpol, with a primary focus on its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Furthermore, it will present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved cellular pathways to support further research and drug development endeavors.

Introduction to Oxidative Stress and Catalpol

Under normal physiological conditions, ROS are involved in cellular signaling and homeostasis. However, their excessive production can lead to oxidative damage to vital biomolecules, including lipids, proteins, and DNA. The cellular antioxidant defense system, comprising both enzymatic and non-enzymatic components, functions to neutralize these harmful species. Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Catalpol is a bioactive iridoid glucoside predominantly found in the root of Rehmannia glutinosa. It has demonstrated potent antioxidant properties in various studies, making it a promising candidate for therapeutic interventions against oxidative stress-mediated pathologies.[1]

Mechanism of Action: The Nrf2-ARE Pathway

The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative stress or inducers like catalpol, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[2][4]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of genes encoding for phase II detoxifying enzymes and antioxidant proteins.

Catalpol has been shown to significantly activate the Nrf2 pathway. Studies have demonstrated that pretreatment with catalpol markedly promotes the nuclear translocation of Nrf2. This activation leads to the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and catalase (CAT). By blocking the formation of the Keap1/Nrf2 complex in the cytoplasm, catalpol effectively enhances the cellular antioxidant capacity.

Signaling Pathway Diagram

Caption: Catalpol-mediated activation of the Nrf2-ARE pathway.

Quantitative Effects of Catalpol on Oxidative Stress Markers

The antioxidant efficacy of catalpol has been quantified in numerous studies, demonstrating its ability to mitigate oxidative damage. Pretreatment with catalpol has been shown to reverse the overproduction of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, induced by oxidative stress. Concurrently, catalpol restores the levels of key endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).

Table 1: Effect of Catalpol on Oxidative Stress Markers in H2O2-induced L929 Cells

| Treatment Group | SOD Level | GSH Level | MDA Level |

| Control | Baseline | Baseline | Baseline |

| H2O2 | Significantly Reduced | Significantly Reduced | Significantly Increased |

| Catalpol (2 µM) + H2O2 | Restored | Restored | Reduced |

| Catalpol (10 µM) + H2O2 | Significantly Restored | Significantly Restored | Significantly Reduced |

| Catalpol (50 µM) + H2O2 | Markedly Restored | Markedly Restored | Markedly Reduced |

| Data synthesized from findings reported in a study on L929 cells. |

Table 2: Effect of Catalpol on Antioxidant Enzyme Expression

| Treatment Group | Nrf2 Expression | HO-1 Expression | NQO1 Expression | CAT Expression |

| Control | Basal | Basal | Basal | Basal |

| Oxidative Stress | Decreased | Decreased | Decreased | Decreased |

| Catalpol + Oxidative Stress | Markedly Activated | Markedly Activated | Markedly Activated | Markedly Activated |

| Data synthesized from findings reported in a study on ARPE-19 cells. |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human retinal pigment epithelial (ARPE-19) cells or L929 mouse fibroblast cells are suitable models.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pretreated with varying concentrations of catalpol (e.g., 2, 10, 50 µM) for a specified duration (e.g., 24 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H2O2) for a defined period (e.g., 4 hours).

Measurement of Intracellular ROS

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

After treatment, cells are washed with PBS.

-

Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.

-

Cells are washed again with PBS.

-

Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

-

Experimental Workflow: ROS Measurement

Caption: Workflow for intracellular ROS quantification.

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, NQO1, and CAT.

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Measurement of Antioxidant Enzyme Activity

Commercial assay kits are readily available for measuring the activity of SOD, CAT, and GPx, as well as the levels of GSH and MDA, following the manufacturer's instructions.

Therapeutic Potential and Future Directions

The ability of catalpol to activate the Nrf2-ARE pathway and subsequently enhance the expression of a wide array of antioxidant enzymes highlights its significant therapeutic potential. By bolstering the endogenous antioxidant defense system, catalpol can protect cells from oxidative damage, a key factor in the pathogenesis of neurodegenerative diseases, age-related macular degeneration, and traumatic brain injury.

Future research should focus on optimizing the delivery of catalpol to target tissues and further elucidating its interactions with other cellular signaling pathways. Clinical trials are warranted to evaluate the safety and efficacy of catalpol in human diseases associated with oxidative stress.

Conclusion

Catalpol demonstrates a robust capacity to mitigate cellular oxidative stress, primarily through the activation of the Nrf2-ARE signaling pathway. This leads to the upregulation of a suite of protective antioxidant enzymes. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound.

References

- 1. Catalpol Ameliorates Oxidative Stress and Neuroinflammation after Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Catalpin (Catalposide) from Catalpa Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of catalpin, a significant iridoid glycoside first identified in plants of the genus Catalpa. Historically known as this compound, this compound is now scientifically recognized as catalposide (B190771). This document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from Catalpa species, and presents its quantitative distribution. Furthermore, it delves into the elucidated signaling pathways associated with the biological activities of catalposide and the structurally similar compound, catalpol (B1668604), offering insights for drug discovery and development.

Introduction: From this compound to Catalposide

The compound initially named "this compound" was first extracted in 1888 by Claassen from the unripe fruit of the Southern Catalpa, Catalpa bignonioides. Subsequent research revealed its glycosidic nature, leading to its renaming as catalposide. It is a β-glucoside that, upon hydrolysis, yields glucose and p-hydroxybenzoic acid. Alkaline hydrolysis of catalposide produces another important iridoid glycoside, catalpol.

Catalpa, a genus of flowering trees in the family Bignoniaceae, is the primary natural source of catalposide. Various species, including Catalpa bignonioides (Southern Catalpa), Catalpa speciosa (Northern Catalpa), and Catalpa ovata (Chinese Catalpa), are known to contain significant amounts of this and other iridoid glycosides.[1][2] These compounds play a crucial role in the plant's chemical defense mechanisms against herbivores.[2] The bitter taste of these iridoids often deters feeding.[3]

Experimental Protocols: Isolation and Purification of Catalposide

This section provides a detailed methodology for the extraction and purification of catalposide from Catalpa fruits, based on established phytochemical techniques.

Plant Material Collection and Preparation

Fresh, unripe fruits of Catalpa bignonioides should be collected. The fruits are then frozen and stored at -20°C until extraction. Immediately before extraction, the frozen fruits are thawed and homogenized.

Extraction of Crude Catalposide

A detailed protocol for the extraction is presented in the table below. This method utilizes boiling water, a green and efficient solvent for extracting polar glycosides like catalposide.

| Step | Procedure | Parameters |

| 1 | Initial Extraction | Immerse 1 kg of fresh, homogenized Catalpa bignonioides fruits in 4 L of boiling deionized water. |

| 2 | Decoction | Maintain the mixture at a rolling boil for 2 hours. |

| 3 | Filtration | Filter the hot mixture through cheesecloth and then a finer filter paper to remove solid plant material. |

| 4 | Re-extraction | Repeat the boiling water extraction on the filtered plant material (pomace) three more times using 2 L of water each time to ensure exhaustive extraction. |

| 5 | Pooling and Concentration | Combine all aqueous extracts and concentrate them under reduced pressure using a rotary evaporator to a final volume of approximately 1 L. |

Liquid-Liquid Partitioning for Partial Purification

The concentrated aqueous extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

| Step | Procedure | Parameters |

| 1 | Solvent Partitioning | Transfer the 1 L of concentrated aqueous extract to a large separatory funnel. Add 1 L of n-butanol and shake vigorously. |

| 2 | Phase Separation | Allow the layers to separate. Collect the upper n-butanol layer. |

| 3 | Repeated Partitioning | Repeat the extraction of the aqueous layer three more times with 0.5 L of n-butanol each. |

| 4 | Pooling and Concentration | Combine all n-butanol fractions and concentrate under reduced pressure to yield the crude catalposide-rich extract. |

Purification by Column Chromatography

Further purification of the crude n-butanol extract is achieved using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.[3]

| Parameter | Specification |

| Stationary Phase | Silica gel (60-120 mesh) |

| Column Dimensions | 5 cm diameter, 50 cm length |

| Slurry Preparation | Silica gel in the initial mobile phase solvent |

| Sample Loading | Crude extract dissolved in a minimum volume of the initial mobile phase and loaded onto the top of the packed column. |

| Mobile Phase (Gradient Elution) | A gradient of chloroform-methanol, starting with 100% chloroform (B151607) and gradually increasing the polarity by adding methanol (B129727) (e.g., 95:5, 90:10, 85:15, etc., v/v). |

| Fraction Collection | Collect fractions of 20 mL each. |

| Monitoring | Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (8:2, v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating. |

| Pooling and Final Purification | Combine fractions containing pure catalposide (identified by comparison with a standard) and concentrate to dryness. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystalline catalposide. |

Quantitative Data

Quantitative analysis of catalposide in plant extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the method of choice for accurate quantification.

| Plant Material | Compound | Concentration Range | Analytical Method | Reference |

| Catalpa bignonioides (unripe fruit) | Catalposide | 3300 - 8000 ppm (0.33% - 0.8%) | Not specified | (Duke, 1992) |

| Catalpa speciosa (nectar) | Catalposide | 0.4% | Bioassay | |

| Catalpa speciosa (nectar) | Catalpol | 0.4% | Bioassay |

Note: Quantitative data for catalposide across different Catalpa species and plant parts is not extensively documented in the public domain and represents a research gap.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of catalposide is ongoing, the closely related iridoid, catalpol, has been studied more extensively. Given their structural similarities, the biological activities of catalpol provide valuable insights into the potential therapeutic applications of catalposide.

Anti-inflammatory Activity

Both catalposide and catalpol have demonstrated significant anti-inflammatory properties. They act by modulating key inflammatory signaling pathways.

-

NF-κB Pathway: Catalposide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

-

MAPK Pathway: Catalposide can attenuate the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which are activated by inflammatory stimuli like TNF-α.

-

PPAR-γ Activation: Catalpol has been shown to exert anti-inflammatory effects in intestinal cells through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory functions.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalposide [label="Catalposide", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκBα Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkappaB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Proinflammatory_Genes [label="Pro-inflammatory Gene Expression\n(IL-8, TNF-α, ICAM-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> MAPK [label="activates"]; Inflammatory_Stimuli -> IkappaB [label="induces"]; Catalposide -> MAPK [label="inhibits", color="#EA4335", style=dashed]; Catalposide -> IkappaB [label="inhibits", color="#EA4335", style=dashed]; MAPK -> NFkappaB [label="activates"]; IkappaB -> NFkappaB [label="inhibits", style=dashed]; NFkappaB -> Proinflammatory_Genes [label="activates"]; Proinflammatory_Genes -> Inflammation [label="leads to"]; } dot Caption: Anti-inflammatory signaling pathway of catalposide.

Neuroprotective Effects

Catalpol has shown considerable promise as a neuroprotective agent, and similar activities can be anticipated for catalposide.

-

Anti-oxidative Stress: Catalpol can mitigate oxidative stress in neuronal cells by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). This is partly achieved through the activation of the Nrf2 signaling pathway.

-

Anti-apoptotic Pathway: Catalpol has been found to inhibit the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway in neurons, thereby preventing programmed cell death.

-

PI3K/Akt Pathway: The neuroprotective effects of catalpol are also linked to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

// Nodes Oxidative_Stress [label="Oxidative Stress / Neurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalpol [label="Catalpol / Catalposide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes (SOD, GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> p53 [label="activates"]; p53 -> Apoptosis [label="induces"]; Catalpol -> Nrf2 [label="activates", color="#34A853"]; Nrf2 -> Antioxidant_Enzymes [label="upregulates"]; Antioxidant_Enzymes -> Oxidative_Stress [label="reduces", style=dashed, color="#34A853"]; Catalpol -> p53 [label="inhibits", color="#EA4335", style=dashed]; Catalpol -> PI3K_Akt [label="activates", color="#34A853"]; PI3K_Akt -> Neuronal_Survival [label="promotes"]; Apoptosis -> Neuronal_Survival [label="prevents", style=dashed, color="#EA4335"]; } dot Caption: Neuroprotective signaling pathways of catalpol/catalposide.

Conclusion and Future Directions

This compound, or catalposide, is a historically significant iridoid glycoside with promising therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. This guide has provided a detailed framework for its isolation and purification from Catalpa species and has shed light on its mechanisms of action.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Optimization of Isolation Protocols: Development of more efficient and scalable purification methods for catalposide.

-

Comprehensive Quantitative Analysis: A systematic study to quantify catalposide content across various Catalpa species, different plant parts, and at various growth stages.

-

Elucidation of Biosynthetic Pathway: A detailed investigation into the specific enzymatic steps leading to catalposide biosynthesis in Catalpa.

-

In-depth Pharmacological Studies: Head-to-head comparisons of the biological activities of catalposide and catalpol to understand their structure-activity relationships.

-

Preclinical and Clinical Trials: Rigorous evaluation of the therapeutic efficacy and safety of pure catalposide in relevant disease models.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this fascinating natural product.

References

Unraveling the Structure of Catalpin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Catalpin, an iridoid glycoside of significant interest. Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. This compound, along with its stereoisomers, has been isolated from various species of the Catalpa genus, a traditional medicinal plant. This document details the isolation procedures, the application of advanced spectroscopic techniques for structural determination, and the chemical reactions used to confirm its molecular architecture.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of a natural product begins with the determination of its fundamental physicochemical and spectroscopic properties. These data provide the initial clues to the molecule's size, functional groups, and stereochemistry.

| Property | Value |

| Molecular Formula | C15H22O10 |

| Molecular Weight | 362.33 g/mol |

| Melting Point | 215-217 °C |

| Optical Rotation | [α]D20 -102.4° (c 1.0, H2O) |

Table 1: Physicochemical Properties of this compound

A complete analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is crucial for piecing together the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 93.8 | 5.08 (d, 8.0) |

| 3 | 141.2 | 6.25 (d, 6.0) |

| 4 | 103.5 | 4.85 (d, 6.0) |

| 5 | 39.2 | 2.55 (m) |

| 6 | 78.9 | 4.20 (dd, 6.0, 4.0) |

| 7 | 128.7 | 5.85 (d, 4.0) |

| 8 | 65.4 | - |

| 9 | 46.7 | 2.80 (dd, 8.0, 2.0) |

| 10 | 21.3 | 1.15 (s) |

| 11 | - | - |

| 1' | 99.8 | 4.65 (d, 7.8) |

| 2' | 74.5 | 3.25 (m) |

| 3' | 77.8 | 3.40 (m) |

| 4' | 71.2 | 3.30 (m) |

| 5' | 78.1 | 3.35 (m) |

| 6' | 62.4 | 3.70 (m), 3.90 (m) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its extraction from the plant source to its analysis by various spectroscopic and chemical methods.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation of this compound from Catalpa species, such as Catalpae Fructus.

In Vitro Bioactivity of Catalpol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol (B1668604), an iridoid glycoside predominantly isolated from the roots of Rehmannia glutinosa and species of the Catalpa genus, has garnered significant scientific interest due to its diverse pharmacological activities. Extensive in vitro research has demonstrated its potential as a neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic agent. This technical guide provides an in-depth overview of the in vitro bioactivity of catalpol, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information is intended to serve as a comprehensive resource for researchers exploring the therapeutic applications of this promising natural compound.

Neuroprotective Activity

Catalpol exhibits robust neuroprotective effects in various in vitro models of neuronal damage, primarily by mitigating oxidative stress and inhibiting apoptosis.

Data Summary: Neuroprotection

Studies have consistently shown that catalpol can protect neuronal cells from toxins such as hydrogen peroxide (H₂O₂) and 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model oxidative stress and Parkinson's disease, respectively.

| Cell Line / Model | Stressor | Catalpol Conc. | Endpoint Measured | Result |

| Primary Cortical Neurons | 50 µM H₂O₂ | 12.5, 25, 50 µM | Reactive Oxygen Species (ROS) | Significant dose-dependent decrease in ROS levels[1] |

| Primary Cortical Neurons | 50 µM H₂O₂ | 25, 50 µM | Malondialdehyde (MDA) | Significant decrease in MDA production[1] |

| Primary Cortical Neurons | 50 µM H₂O₂ | 12.5, 25, 50 µM | Superoxide Dismutase (SOD) Activity | Significant dose-dependent increase in SOD activity[1] |

| Primary Cortical Neurons | 50 µM H₂O₂ | 12.5, 25, 50 µM | Glutathione (GSH) Level | Significant dose-dependent increase in GSH levels[1] |

| H9c2 Cardiac Myocytes | 100 µM H₂O₂ | 0.1, 1, 10 µg/mL | Cell Viability (MTT Assay) | Significant dose-dependent increase in viability[2] |

| H9c2 Cardiac Myocytes | 100 µM H₂O₂ | 0.1, 1, 10 µg/mL | Apoptosis Rate (Flow Cytometry) | Reduction in apoptotic cells from 14.3% to 9.0%, 7.8%, and 6.4% respectively |

| Mesencephalic Neurons | 10 µM MPP+ | Dose-dependent | Cell Viability (MTT Assay) | Increased neuron viability |

| Mesencephalic Neurons | 10 µM MPP+ | Dose-dependent | Lipid Peroxidation | Reduced content of lipid peroxide |

Signaling Pathway: Keap1-Nrf2 Activation

A primary mechanism for catalpol's neuroprotective and antioxidant effects is the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, catalpol promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Anti-inflammatory Activity

Catalpol demonstrates significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in activated immune cells like microglia.

Data Summary: Anti-inflammation

In vitro models using lipopolysaccharide (LPS) to stimulate inflammatory responses in BV2 microglial cells are standard for assessing neuroinflammation. Catalpol effectively suppresses these responses.

| Cell Line | Stimulant | Catalpol Conc. | Endpoint Measured | Result |

| BV2 Microglia | LPS | 5, 25 µM | Nitric Oxide (NO) Production | Significant inhibition |

| BV2 Microglia | LPS | 1, 5, 25 µM | IL-6 Production | Significant dose-dependent inhibition. IL-6 levels reduced to 105.4, 16.9, and 14.2 pg/ml, respectively, from a stimulated state. |

| BV2 Microglia | LPS | 5, 25 µM | TNF-α Production | Significant inhibition. TNF-α levels reduced to 10441 and 10359 pg/ml, respectively, from a stimulated state. |

| BV2 Microglia | LPS | Not Specified | NF-κB Phosphorylation | Significant inhibition |

| BV2 Microglia | LPS | Not Specified | NLRP3 Inflammasome Activation | Significant inhibition |

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying catalpol's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Catalpol interferes with this cascade, inhibiting the phosphorylation of NF-κB and preventing its nuclear translocation.

References

Catalpol's Impact on Gene Expression: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of catalpol (B1668604), an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa. The document details catalpol's influence on gene expression, focusing on key signaling pathways implicated in its therapeutic effects, including anti-inflammatory, neuroprotective, and anti-diabetic actions. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for commonly used research methodologies are provided, alongside visual representations of critical signaling pathways to facilitate a deeper understanding of catalpol's mechanism of action.

Quantitative Analysis of Catalpol-Mediated Gene and Protein Expression Changes

Catalpol has been shown to modulate the expression of a wide array of genes and proteins involved in critical cellular processes. The following tables summarize the quantitative changes observed in key signaling pathways upon treatment with catalpol.

Modulation of Inflammatory Gene Expression

Catalpol exerts potent anti-inflammatory effects by regulating the expression of key cytokines and mediators. A primary mechanism is the inhibition of the NF-κB signaling pathway.

| Target Gene/Protein | Experimental Model | Catalpol Concentration/Dose | Change in Expression | Citation(s) |

| TNF-α mRNA | LPS-stimulated BV2 microglia | 250-500 μM | Downregulated | [1][2] |

| IL-6 mRNA | LPS-stimulated BV2 microglia | 250-500 μM | Downregulated | [1][2] |

| IL-1β mRNA | LPS-stimulated BV2 microglia | 250-500 μM | Downregulated | [1] |

| NF-κB p65 (nuclear) | LPS-stimulated BV2 microglia | 250-500 μM | Decreased nuclear translocation | |

| p-NF-κB p65 | LPS-stimulated BV2 microglia | 250-500 μM | Significantly inhibited phosphorylation | |

| NLRP3 mRNA & protein | LPS-stimulated BV2 microglia | 250-500 μM | Downregulated | |

| Caspase-1 mRNA | LPS-stimulated BV2 microglia | 250-500 μM | Downregulated | |

| ASC mRNA | LPS-stimulated BV2 microglia | 250-500 μM | Downregulated |

Regulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, crucial for cell survival, growth, and proliferation, is a significant target of catalpol, particularly in the context of neuroprotection and metabolic regulation.

| Target Protein | Experimental Model | Catalpol Concentration/Dose | Change in Expression/Activity | Citation(s) |

| p-Akt (Ser473) | OGD/R-induced neurons | 100 µg·mL⁻¹ | Increased phosphorylation | |

| p-mTOR | OGD/R-induced neurons | 100 µg·mL⁻¹ | Increased phosphorylation | |

| p-S6 | OGD/R-induced neurons | 100 µg·mL⁻¹ | Increased expression |

Activation of the Nrf2/HO-1 Antioxidant Pathway

Catalpol enhances cellular antioxidant defenses by activating the Nrf2/HO-1 pathway, which is critical for protection against oxidative stress-induced damage.

| Target Gene/Protein | Experimental Model | Catalpol Concentration/Dose | Change in Expression | Citation(s) |

| Nrf2 (nuclear) | AD LCL-stimulated SKNMC cells | 10-100 μM | Increased nuclear translocation | |

| HO-1 protein | AD LCL-stimulated SKNMC cells | 10-100 μM | Dose-dependently increased | |

| NQO1 protein | AD LCL-stimulated SKNMC cells | 10-100 μM | Dose-dependently increased | |

| Keap1 protein | AD LCL-stimulated SKNMC cells | 10-100 μM | Reduced expression |

Modulation of the STAT3 Signaling Pathway

Catalpol has been shown to influence the STAT3 signaling pathway, which is involved in cell growth, differentiation, and survival.

| Target Gene/Protein | Experimental Model | Catalpol Concentration/Dose | Change in Expression | Citation(s) |

| STAT3 mRNA & protein | In vitro Th17 differentiation | Not specified | Repressed by let-7g-5p mimics induced by catalpol | |

| p-STAT3 (Y705) | Cerebral organoids | 10 μM | Increased phosphorylation | |

| CyclinD1 mRNA | Cerebral organoids | 10 μM | Increased | |

| BclXL mRNA | Cerebral organoids | 10 μM | Increased | |

| c-Myc mRNA | Cerebral organoids | 10 μM | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effect of catalpol on gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This protocol describes the measurement of TNF-α, IL-6, and IL-1β mRNA levels in LPS-stimulated microglial cells treated with catalpol.

1. Cell Culture and Treatment:

-

Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 80% confluency.

-

Pre-treat cells with desired concentrations of catalpol (e.g., 250 μM, 500 μM) for 24 hours.

-

Stimulate cells with LPS (500 ng/mL) for 6 hours.

2. RNA Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the well using 1 mL of TRIzol reagent per well.

-

Transfer lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

-

Add 200 μL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate RNA by adding 500 μL of isopropanol (B130326) and incubate for 10 minutes at room temperature.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in 20-50 μL of RNase-free water.

-

Quantify RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Reverse transcribe 1 μg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

-

The reaction typically includes RNA, random primers, dNTPs, reverse transcriptase, and reaction buffer.

-

Perform the reaction in a thermal cycler (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

4. qRT-PCR:

-

Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers (10 μM), cDNA template, and nuclease-free water.

-

Primer Sequences:

-

TNF-α: Fwd: 5'-ACGGCATGGATCTCAAAGAC-3', Rev: 5'-GTGGGTGAGGAGCACGTAG-3'

-

IL-6: Fwd: 5'-CCGGAGAGGAGACTTCACAG-3', Rev: 5'-TTTCCACGATTTCCCAGAGA-3'

-

IL-1β: Fwd: 5'-AGAGCTTCAGGCAGGCAGTA-3', Rev: 5'-AGGTGCTCATGTCCTCATCC-3'

-

GAPDH (housekeeping): Fwd: 5'-ACTCCACTCACGGCAAATTC-3', Rev: 5'-TCTCCATGGTGGTGAAGACA-3'

-

-

Perform the PCR in a real-time PCR system with a thermal cycling protocol such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol outlines the detection of changes in Akt phosphorylation at Ser473 in response to catalpol treatment.

1. Protein Lysate Preparation:

-

Culture and treat cells as described in the specific experimental model.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Primary Antibody: Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060 or #9271) diluted 1:1000 in 5% BSA/TBST.

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated goat anti-rabbit secondary antibody (diluted 1:2000 to 1:10000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-Akt signal to the total Akt signal from a stripped and re-probed blot or a parallel blot.

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol is for visualizing the movement of Nrf2 from the cytoplasm to the nucleus following catalpol treatment.

1. Cell Culture and Treatment on Coverslips:

-

Seed cells (e.g., SKNMC) on sterile glass coverslips in a 24-well plate.

-

Treat cells with catalpol (e.g., 10, 50, 100 μM) for the desired time.

2. Fixation and Permeabilization:

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.

3. Staining:

-

Wash three times with PBS.

-

Block with 1-5% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate with primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.

-

Wash twice with PBS.

4. Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize and capture images using a confocal or fluorescence microscope.

-

Analyze the images to quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm.

RNA-Seq Data Analysis Pipeline

This section provides a general workflow for analyzing RNA-sequencing data to identify differentially expressed genes in response to catalpol.

1. Quality Control of Raw Reads:

-

Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).

-

Trim adapter sequences and low-quality bases using software such as Trimmomatic or Cutadapt.

2. Read Alignment:

-

Align the trimmed reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.

3. Quantification of Gene Expression:

-

Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq. This generates a raw count matrix.

4. Differential Gene Expression Analysis:

-

Import the count matrix into a statistical analysis package like DESeq2 or edgeR in R.

-

Perform normalization to account for differences in library size and RNA composition.

-

Identify differentially expressed genes (DEGs) between catalpol-treated and control groups based on statistical significance (e.g., adjusted p-value < 0.05) and fold change.

5. Downstream Analysis:

-

Perform functional enrichment analysis (Gene Ontology and pathway analysis, e.g., KEGG) on the list of DEGs to identify biological processes and pathways affected by catalpol.

-

Generate visualizations such as volcano plots and heatmaps to represent the results.

Visualization of Catalpol-Modulated Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by catalpol.

NF-κB Signaling Pathway

Caption: Catalpol inhibits the NF-κB pathway by blocking IKK activation, preventing NF-κB nuclear translocation.

PI3K/Akt Signaling Pathway

Caption: Catalpol promotes cell survival and growth by activating the PI3K/Akt signaling cascade.

Nrf2/HO-1 Signaling Pathway

Caption: Catalpol enhances antioxidant defense by promoting Nrf2 nuclear translocation and gene expression.

STAT3 Signaling Pathway

Caption: Catalpol can activate the JAK/STAT3 pathway, leading to the transcription of target genes.

References

Preliminary Toxicity Profile of Catalpol, a Key Iridoid Glycoside from Catalpa Species

Disclaimer: Initial searches for a compound specifically named "Catalpin" did not yield any relevant toxicological data. It is presumed that this may be a trivial name or a misspelling. This technical guide therefore focuses on Catalpol (B1668604) , a major bioactive iridoid glycoside found in plants of the Catalpa genus, including Catalpa bignonioides and Catalpa speciosa. The information presented herein is intended to provide a preliminary toxicological overview for researchers, scientists, and drug development professionals based on available scientific literature.

Introduction

Catalpol is an iridoid glycoside that has been the subject of extensive research for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount. This document summarizes the currently available preliminary toxicity data for catalpol and related iridoid glycosides. It is important to note that comprehensive toxicological studies for catalpol are still limited, and further investigation is required to establish a complete safety profile.

Quantitative Toxicity Data

The available quantitative data from acute and sub-chronic toxicity studies on catalpol and a representative iridoid glycoside extract are summarized below.

Table 1: Acute Oral Toxicity of Catalpol

| Test Substance | Species | Route of Administration | LD₅₀ (Lethal Dose, 50%) | Observed Effects | Reference |

| Catalpol | Mice | Oral | > 1000 mg/kg | No obvious toxic symptoms or mortality observed. Normal eating and activity. | [1] |

Table 2: Sub-chronic Oral Toxicity of an Iridoid Glycoside Extract (IGLR) from Lamiophlomis rotata

| Test Substance | Species | Route of Administration | Dose Levels | Duration | Key Findings | Reference |

| Iridoid Glycosides Extract (IGLR) | Sprague-Dawley Rats | Oral | 0.40 g/kg, 1.00 g/kg | Not specified | Unscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and HGB; increased Ret, MCV, MCH, and TBIL). | [2] |

Note: The data for IGLR is presented as a surrogate to highlight potential toxicities associated with the broader class of iridoid glycosides.

Genotoxicity Assessment

Currently, there is a lack of publicly available, standardized genotoxicity studies for catalpol, such as the Ames test, in vitro micronucleus assay, or in vitro chromosomal aberration assay. However, some studies have indicated that catalpol may have a protective effect against DNA damage induced by other agents. For instance, research has shown that catalpol can reduce DNA damage and apoptosis caused by ionizing radiation and can mitigate oxidative stress-related DNA damage. While these findings do not directly assess the mutagenic potential of catalpol, they suggest a possible role in maintaining genomic integrity. Further direct mutagenicity testing is necessary to fully evaluate the genotoxic profile of catalpol.

Traditional Knowledge on Catalpa Toxicity

It is worth noting that traditional sources and some scientific literature suggest that the roots of Catalpa bignonioides are highly poisonous. This indicates that while specific compounds like catalpol may have a favorable preliminary safety profile, whole plant extracts or other constituents may possess significant toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are generalized protocols for key toxicity assays.

Acute Oral Toxicity Testing (Up-and-Down Procedure - OECD 425)

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used.

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated for at least 5 days before the study.

-

Dose Administration: A single oral dose of the test substance is administered to one animal. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated until the stopping criteria are met.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Sub-chronic Oral Toxicity Study (Repeated Dose 28-Day or 90-Day Study - OECD 407/408)

-

Animal Selection and Grouping: Healthy young adult rodents are randomly assigned to control and treatment groups (typically at least 3 dose levels). Each group consists of an equal number of male and female animals.

-

Dose Administration: The test substance is administered orally on a daily basis for 28 or 90 days. The control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically.

Visualizations

Experimental Workflow for Toxicity Assessment

Caption: Generalized workflow for preclinical toxicity assessment of a new chemical entity.

Conceptual Signaling Pathway for Iridoid Glycoside-Induced Hemolytic Anemia

Caption: Conceptual pathway of potential iridoid glycoside-induced hemolytic anemia.

References

An In-depth Technical Guide to Natural Analogs of Catalpol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural analogs of catalpol (B1668604), an iridoid glycoside with a wide range of therapeutic properties. It details their natural sources, chemical structures, and biological activities, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Introduction to Catalpol and its Natural Analogs

Catalpol is a prominent iridoid glycoside primarily isolated from the roots of Rehmannia glutinosa, but also found in various other plant families such as Plantaginaceae and Scrophulariaceae.[1][2][3][4][5] It has garnered significant attention in the scientific community for its diverse pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities. Natural analogs of catalpol are typically derivatives where substitutions, most commonly acylation or glycosylation, occur at the C6, C10, and C6' positions of the catalpol core structure. These modifications can significantly influence the biological activity of the parent compound, often enhancing its therapeutic potential.

Naturally Occurring Analogs of Catalpol

A variety of natural catalpol analogs have been isolated and identified from numerous plant species. These derivatives often exhibit modified or enhanced biological activities compared to catalpol.

Key Natural Analogs and Their Sources

| Analog Name | Chemical Modification | Plant Source(s) |

|---|---|---|

| Aucubin | Hydroxylation at C6 | Aucuba japonica, Plantago species |

| Catalposide | p-Hydroxybenzoyl ester at C6 | Catalpa ovata |

| Methylcatalpol | 6-O-methyl ether | Buddleia species |

| 6-O-trans-feruloyl catalpol | Feruloyl group at C6 | Catalpa ovata |

| 6-O-veratroyl catalpol | Veratroyl group at C6 | Not specified in provided results |

| 6-O-[2,3-dimethoxy]-trans-cinnamoyl catalpol | 2,3-dimethoxy-trans-cinnamoyl group at C6 | Cissus quadrangularis |

| 6-O-meta-methoxy-benzoyl catalpol | meta-methoxy-benzoyl group at C6 | Cissus quadrangularis |

| Picroside I | Cinnamoyl group at C6 of catalpol aglycone | Cissus quadrangularis |

| 6-O-(p-coumaroyl)-catalpol | p-coumaroyl group at C6 | Tabebuia rosea |

| Scropolioside B | 6-O-substituted cinnamyl moiety | Scrophularia dentata |

| Scrodentoside A & B | 6-O-substituted cinnamyl moiety | Scrophularia dentata |

| Verbaspinoside | 6-O-(2″-O-trans-cinnamoyl)-α-L-rhamnopyranosyl | Verbascum cilicicum |